N-(2-ethoxyphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
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Description
N-(2-ethoxyphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C24H20FN3O3 and its molecular weight is 417.44. The purity is usually 95%.
BenchChem offers high-quality N-(2-ethoxyphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-ethoxyphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cytotoxic Activity
Research led by Deady et al. (2005) expanded on a reaction leading to 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids, producing a range of derived carboxamides. These compounds were tested for their growth inhibitory properties, with some demonstrating potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma. Notably, the 2-(4-fluorophenyl) derivative showed significant efficacy in vivo against subcutaneous colon 38 tumors in mice, indicating a potential for anticancer applications Deady, L., Rogers, M., Zhuang, L., Baguley, B., & Denny, W. (2005). Bioorganic & medicinal chemistry.
Antibacterial Agents
A study by Egawa et al. (1984) synthesized compounds with an amino- and/or hydroxy-substituted cyclic amino group at C-7, showing significant in vitro and in vivo antibacterial activity. This highlights the potential of such naphthyridine derivatives in developing new antibacterial agents Egawa, H., Miyamoto, T., Minamida, A., Nishimura, Y., Okada, H., Uno, H., & Matsumoto, J. (1984). Journal of medicinal chemistry.
Anticancer Agents
Research into the structure-activity relationships (SARs) of 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids by Tsuzuki et al. (2004) demonstrated moderate cytotoxic activity, with specific modifications leading to potent activity against murine and human tumor cell lines. This underscores the value of naphthyridine derivatives in the search for new antitumor agents Tsuzuki, Y., Tomita, K., Shibamori, K., Sato, Y., Kashimoto, S., & Chiba, K. (2004). Journal of medicinal chemistry.
Metabolism Studies
The metabolism of synthetic cannabinoids, including derivatives structurally related to the naphthyridine compound , was investigated by Li et al. (2018) using human liver microsomes. This study aids in understanding the biotransformation of these compounds, providing insights into their pharmacokinetics and potential toxicological profiles Li, J., Liu, C., Li, T., & Hua, Z. (2018). Biomedical chromatography : BMC.
properties
IUPAC Name |
N-(2-ethoxyphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O3/c1-2-31-21-8-4-3-7-20(21)27-23(29)19-14-17-6-5-13-26-22(17)28(24(19)30)15-16-9-11-18(25)12-10-16/h3-14H,2,15H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSLKJYHSVABCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide |
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